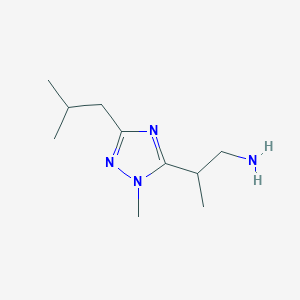

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Description

Properties

Molecular Formula |

C10H20N4 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-1-amine |

InChI |

InChI=1S/C10H20N4/c1-7(2)5-9-12-10(8(3)6-11)14(4)13-9/h7-8H,5-6,11H2,1-4H3 |

InChI Key |

BXZWPOYFVPSDPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=N1)C(C)CN)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves the construction of the 1,2,4-triazole ring followed by functionalization with the isobutyl and methyl substituents and attachment of the propan-1-amine side chain. The key steps often include:

- Formation of the triazole core via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or isothiocyanate precursors.

- Alkylation or substitution reactions to introduce the isobutyl and methyl groups on the triazole ring nitrogen atoms.

- Introduction of the propan-1-amine side chain through nucleophilic substitution or reductive amination.

Specific Synthetic Routes

Cyclization Using Hydrazine Hydrate and Methyl Isothiocyanate

One documented approach involves the initial preparation of a hydrazide intermediate from 2-(4-isobutylphenyl)propanoic acid by Fischer esterification followed by reaction with hydrazine hydrate. This hydrazide is then heated with methyl isothiocyanate under basic conditions (10% NaOH) and methanol to form the 1,2,4-triazole-2-thiol intermediate. Acidification precipitates the triazole derivative, which can be further functionalized.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Fischer Esterification | 2-(4-isobutylphenyl)propanoic acid + MeOH | 76 °C | 3–4 h | Forms ester intermediate |

| Hydrazide Formation | Hydrazine hydrate in MeOH | Reflux | 3–4 h | Prepares hydrazide |

| Cyclization with Methyl Isothiocyanate | Methyl isothiocyanate, 10% NaOH, MeOH | 225 °C | 3–6 h | Forms triazole-2-thiol intermediate |

| Acidification and Precipitation | Conc. HCl to pH 4–5 | Room temperature | Until precipitate forms | Isolates triazole derivative |

| Microwave-Assisted Ring Closure | N-guanidinosuccinimide + amines | Microwave heating | Minutes to hours | Efficient for aminoalkyl substitution |

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Various alkyl halides or acyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole compounds .

Scientific Research Applications

2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The compound is compared below with structurally related triazole-amine derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Structural Analogs and Molecular Properties

Key Observations :

- Nitro or aryl substituents (e.g., in pyrimidine-linked derivatives) introduce electronic effects that may modulate target binding .

- Amine Chain Flexibility : The propan-1-amine chain provides conformational flexibility for interactions with enzymes or receptors, as seen in antimicrobial triazole derivatives .

Antimicrobial Activity

Triazole-amine derivatives with halogenated aryl groups (e.g., Cl or F) exhibit enhanced antimicrobial activity. For example, 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides showed moderate to strong activity against Candida albicans and Aspergillus fumigatus . While the target compound lacks halogen substituents, its isobutyl group may contribute to hydrophobic interactions with microbial targets .

Enzyme Inhibition

Pyrimidine-linked triazole derivatives, such as N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, have been investigated for enzyme inhibition.

Anticancer Potential

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine derivatives demonstrated antiproliferative properties, highlighting the role of fused heterocyclic systems in anticancer drug design . The target compound’s propan-1-amine chain could be modified to enhance such activity.

Biological Activity

The compound 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a member of the triazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, alongside relevant case studies and research findings.

Structural Information

- Molecular Formula : C₁₀H₂₀N₄

- Molecular Weight : 196.29 g/mol

- CAS Number : 1339858-69-3

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₄ |

| Molecular Weight | 196.29 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

Antimicrobial Properties

Research indicates that triazole derivatives, including 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, exhibit significant antimicrobial properties . Studies have shown effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial activity of various triazole derivatives:

- The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin against several Gram-positive and Gram-negative bacteria.

- For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli , with MIC values significantly lower than those of many standard treatments .

Antifungal Properties

The antifungal activity of triazoles is well-documented. The specific compound has been investigated for its ability to inhibit fungal growth, particularly in species that are resistant to conventional treatments.

Research Findings

A study highlighted that:

- The compound inhibited the growth of Candida albicans , a common fungal pathogen.

- The mechanism of action is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Potential Anticancer Activity

Emerging research suggests that triazole derivatives may also possess anticancer properties. Preliminary investigations have indicated that 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated:

- Significant cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values suggesting effective concentrations for therapeutic use.

- The compound's ability to modulate specific signaling pathways involved in cancer cell proliferation was noted .

The biological activity of 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell growth.

- Receptor Modulation : The compound could interact with receptors involved in cellular signaling pathways, affecting cellular responses.

| Activity Type | Mechanism Description |

|---|---|

| Antimicrobial | Inhibition of enzyme activity essential for survival |

| Antifungal | Disruption of ergosterol biosynthesis |

| Anticancer | Induction of apoptosis via signaling modulation |

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine to maximize yield and purity?

- Methodological Answer : To optimize synthesis, focus on reaction parameters:

- Temperature : Elevated temperatures (~80–100°C) are often required for cyclization of triazole intermediates .

- Catalysts : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol/ethanol aids in crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity .

Table 1 : Example reaction conditions from analogous triazole syntheses:

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Triazole cyclization | DMF | CuI | 80 | 72 | 95 | |

| Amine functionalization | Ethanol | None | 25 | 88 | 98 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : H and C NMR confirm regiochemistry of the triazole ring and isobutyl/methyl substituents. For example, triazole protons resonate at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHN requires m/z 211.1558) .

- FT-IR : Peaks at ~3100–3200 cm (N-H stretch) and ~1600 cm (C=N/C=C) confirm amine and triazole groups .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ATPase activity) due to triazole’s metal-coordinating properties .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative strains, as triazoles often disrupt membrane integrity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can crystallography data resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence:

- Tautomerism : Compare bond lengths (e.g., C-N vs. N-N distances in triazole rings). For example, a shorter N1-N2 bond (1.31 Å) indicates protonation at N4 .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N-H···N) that stabilize specific tautomers. In triazole derivatives, amine groups often form R_2$$^2(8) motifs .

Table 2 : Key crystallographic parameters from analogous structures:

| Parameter | Value (Å/°) | Significance | Reference |

|---|---|---|---|

| Triazole C-N bond | 1.31–1.35 | Confirms tautomeric form | |

| Dihedral angle (Ph-Triazole) | 2.3° | Planarity affects π-stacking |

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and reactivity?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets:

- HOMO-LUMO Gaps : Calculate frontier orbitals to predict charge transfer (e.g., ΔE ~4.5 eV suggests moderate reactivity) .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., negative ESP at triazole N atoms) .

- Thermodynamic Properties : Compute Gibbs free energy (ΔG) of tautomers to determine stability under physiological conditions .

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Methodological Answer : Resolve contradictions via:

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., isobutyl vs. phenyl groups) on activity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.